3-(3,4-Dichlorophenyl)lactic acid
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Overview
Description
3-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 3,4-dichlorophenylacetic acid with suitable reagents to introduce the hydroxypropanoic acid group. One common method involves the use of a Grignard reagent, such as ethyl magnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxylic acid group results in an alcohol .
Scientific Research Applications
3-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylacetic acid: Similar structure but lacks the hydroxypropanoic acid group.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Contains a urea group instead of a hydroxypropanoic acid group.
Uniqueness
3-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both the dichlorophenyl and hydroxypropanoic acid groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
68921-93-7 |
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Molecular Formula |
C9H8Cl2O3 |
Molecular Weight |
235.06 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8Cl2O3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChI Key |
QREPBOPOIRZWDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)Cl)Cl |
Origin of Product |
United States |
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